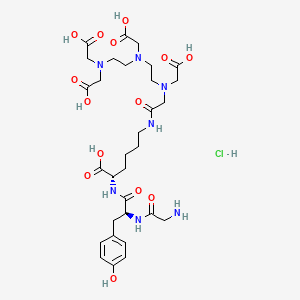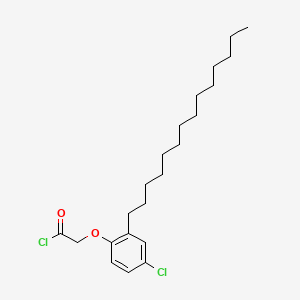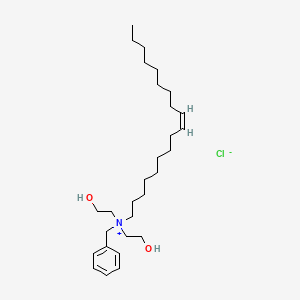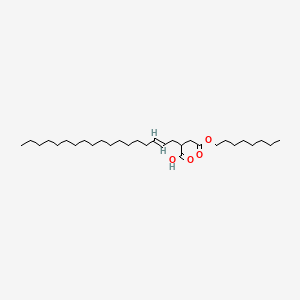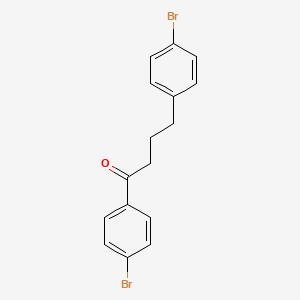
Calcium tetrakis(p-octylphenyl) bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium tetrakis(p-octylphenyl) bis(phosphate) is a chemical compound with the molecular formula C56H84CaO8P2 and a molecular weight of 987.29 g/mol . This compound is known for its unique structure, which includes calcium ions coordinated with tetrakis(p-octylphenyl) bis(phosphate) ligands. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium tetrakis(p-octylphenyl) bis(phosphate) typically involves the reaction of p-octylphenol with phosphorus oxychloride to form p-octylphenyl phosphate. This intermediate is then reacted with calcium chloride to produce the final compound . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of calcium tetrakis(p-octylphenyl) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Calcium tetrakis(p-octylphenyl) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the p-octylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced phosphates .
Aplicaciones Científicas De Investigación
Calcium tetrakis(p-octylphenyl) bis(phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of calcium tetrakis(p-octylphenyl) bis(phosphate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the phosphate groups, which can form coordination complexes with metal ions in the active sites of enzymes . The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium bis(dodecylphenyl) phosphate
- Calcium bis(nonylphenyl) phosphate
- Calcium bis(decylphenyl) phosphate
Uniqueness
Calcium tetrakis(p-octylphenyl) bis(phosphate) is unique due to its specific structure, which includes four p-octylphenyl groups. This structure imparts distinctive chemical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .
Propiedades
Número CAS |
52813-66-8 |
|---|---|
Fórmula molecular |
C56H84CaO8P2 |
Peso molecular |
987.3 g/mol |
Nombre IUPAC |
calcium;bis(4-octylphenyl) phosphate |
InChI |
InChI=1S/2C28H43O4P.Ca/c2*1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2;/h2*17-24H,3-16H2,1-2H3,(H,29,30);/q;;+2/p-2 |
Clave InChI |
IIGNHKPQJVVTJK-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


